2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, especially at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- 2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Uniqueness
Its combination of a benzothiophene core with a hydroxyphenyl group makes it distinct from other similar compounds .
Properties
Molecular Formula |
C20H20N2OS |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C20H20N2OS/c1-3-5-14-6-4-7-15(19(14)23)12-22-20-17(11-21)16-9-8-13(2)10-18(16)24-20/h3-4,6-7,12-13,23H,1,5,8-10H2,2H3/b22-12+ |
InChI Key |
WVOOSSNANDPDCQ-WSDLNYQXSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=CC(=C3O)CC=C |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
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